molecular formula C15H19ClN2O3 B041905 Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride CAS No. 765935-67-9

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride

Cat. No.: B041905
CAS No.: 765935-67-9
M. Wt: 310.77 g/mol
InChI Key: IQUHEEPSXHVIPO-UHFFFAOYSA-N
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Description

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C15H19ClN2O3. It is a derivative of benzofuran and piperazine, and it is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride typically involves the reaction of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for the treatment of neurological disorders.

    Industry: In the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
  • 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid
  • Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride

Uniqueness

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is unique due to its specific combination of benzofuran and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3.ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;/h3-4,9-10,16H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUHEEPSXHVIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460665
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765935-67-9
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765935679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CCC6FM4ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride in the synthesis of Vilazodone?

A1: this compound serves as a crucial intermediate in the scaled-up synthesis of Vilazodone. [] The synthesis involves a five-step process where this compound specifically participates in the second step, a selective deoxygenation reaction alongside sodium borohydride (NaBH4) and trifluoroacetic acid (CF3COOH). This step is coupled with the product of the first step, which is the Friedel-Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride. This coupling ultimately contributes to forming the Vilazodone structure. []

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